6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
CAS No.: 333773-17-4
Cat. No.: VC6378042
Molecular Formula: C23H21N3O6
Molecular Weight: 435.436
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333773-17-4 |
|---|---|
| Molecular Formula | C23H21N3O6 |
| Molecular Weight | 435.436 |
| IUPAC Name | 6-hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
| Standard InChI | InChI=1S/C23H21N3O6/c1-2-3-4-5-6-15-11-16-12-18(23(28)31-20(16)13-19(15)27)22-25-24-21(32-22)14-7-9-17(10-8-14)26(29)30/h7-13,27H,2-6H2,1H3 |
| Standard InChI Key | YIXBXBSCLHNPRF-UHFFFAOYSA-N |
| SMILES | CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])O |
Introduction
Overview of the Compound
6-Hexyl-7-hydroxy-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic molecule that combines coumarin (chromen-2-one) and oxadiazole moieties. Its structure suggests potential applications in medicinal chemistry and material sciences due to the following features:
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Coumarin Core:
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Coumarins are known for their fluorescence properties and biological activities, including anticoagulant, antimicrobial, and anticancer effects.
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The presence of a hydroxyl group at position 7 enhances its reactivity and potential for hydrogen bonding.
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1,3,4-Oxadiazole Ring:
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This heterocyclic ring is often used in drug design for its stability and ability to engage in π-stacking interactions.
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Oxadiazoles are associated with antimicrobial, anticancer, and anti-inflammatory activities.
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4-Nitrophenyl Substituent:
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The nitro group can influence the electronic properties of the molecule, potentially enhancing its biological activity or photophysical properties.
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Medicinal Chemistry
Given its structural components:
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Anticancer Potential: The coumarin scaffold and nitrophenyl group are often explored in designing anticancer agents.
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Antimicrobial Activity: Oxadiazole derivatives have shown efficacy against bacterial and fungal pathogens.
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Antioxidant Properties: Hydroxylated coumarins are known for scavenging free radicals.
Material Science
Compounds with coumarin and oxadiazole moieties are studied for:
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Fluorescent Probes: The conjugated system may exhibit strong fluorescence, useful in bioimaging or sensors.
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Optoelectronic Devices: The molecule’s electronic properties might make it suitable for organic light-emitting diodes (OLEDs) or photovoltaic cells.
Synthesis Pathways
While specific synthetic routes for this compound are unavailable in the results, a plausible approach would involve:
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Coumarin Derivative Preparation:
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Start with salicylaldehyde derivatives to synthesize the coumarin core via the Pechmann condensation.
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Oxadiazole Formation:
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Use hydrazides or carboxylic acids to construct the 1,3,4-oxadiazole ring through cyclization reactions.
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Final Assembly:
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Couple the oxadiazole moiety with a functionalized coumarin derivative using standard organic synthesis techniques like esterification or amidation.
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Research Directions
Future studies on this compound could focus on:
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Biological Screening: Testing for antimicrobial, anticancer, and antioxidant activities.
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Photophysical Studies: Evaluating fluorescence properties for imaging applications.
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Material Applications: Exploring its use in optoelectronic devices.
If more detailed data becomes available from reliable sources, it would provide deeper insights into this compound's synthesis and applications.
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